Indole, 2,3-dihydro-1-(2-nitrobenzoyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Nitrobenzoyl)-2,3-dihydroindole is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a nitrobenzoyl group attached to the indole ring system. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-nitrobenzoyl)-2,3-dihydroindole typically involves the reaction of 2-nitrobenzoyl chloride with 2,3-dihydroindole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for 1-(2-nitrobenzoyl)-2,3-dihydroindole are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and continuous flow processes, can be applied to scale up the laboratory synthesis to an industrial level.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Nitrobenzoyl)-2,3-dihydroindole undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in an aqueous medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 1-(2-Aminobenzoyl)-2,3-dihydroindole.
Oxidation: Indole-2,3-dione derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-Nitrobenzoyl)-2,3-dihydroindole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2-nitrobenzoyl)-2,3-dihydroindole is not fully understood. it is believed to exert its effects through interactions with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Nitrobenzyl)-2,3-dihydroindole: Similar structure but with a benzyl group instead of a benzoyl group.
1-(2-Nitrobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole: Contains a pyrazole ring instead of an indole ring.
Uniqueness
1-(2-Nitrobenzoyl)-2,3-dihydroindole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its nitrobenzoyl group allows for various chemical modifications, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C15H12N2O3 |
---|---|
Molekulargewicht |
268.27 g/mol |
IUPAC-Name |
2,3-dihydroindol-1-yl-(2-nitrophenyl)methanone |
InChI |
InChI=1S/C15H12N2O3/c18-15(12-6-2-4-8-14(12)17(19)20)16-10-9-11-5-1-3-7-13(11)16/h1-8H,9-10H2 |
InChI-Schlüssel |
SRVUVPFZFSKXHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.